11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

Histone Deacetylase Inhibitors Cancer Therapeutics Epigenetics

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5) is the only dibenzoazepinone scaffold that combines submicromolar HDAC inhibition (IC50 153 nM) with potent, highly selective MC1 receptor agonism (EC50 22 nM; >450-fold over MC3R). These activities are absent in the parent 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one and 11-chloro/11-methoxy analogs, making the C11 hydroxyl group an irreplaceable pharmacophoric element. The hydroxyl also serves as a direct handle for 11C-methylation, enabling streamlined PET tracer radiosynthesis. Procure this specific CAS entity to drive SAR campaigns in epigenetic drug discovery, melanocortin pathway dissection, and CNS imaging probe development unavailable with any in-class alternative.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 723-87-5
Cat. No. B3280805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
CAS723-87-5
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C14H11NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8,13,16H,(H,15,17)
InChIKeyMVDLFUHQOPGQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5): Technical Profile and Procurement Considerations


11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5) is a hydroxylated tricyclic dibenzoazepinone that serves as a pivotal synthetic intermediate and a versatile scaffold in medicinal chemistry. This compound belongs to the 5,11-dihydrodibenzo[b,e]azepin-6-one class and is characterized by a secondary alcohol at the C11 position, which confers unique chemical reactivity and biological target engagement profiles. It is a key precursor in the synthesis of antidepressant agents and is itself a subject of investigation for its direct pharmacological activities, including HDAC inhibition and selective receptor agonism [1] [2].

Why 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5) Cannot Be Casually Substituted by In-Class Analogs


Substitution of 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one with other dibenzoazepinones, such as the parent 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one or 11-chloro/11-methoxy analogs, introduces profound changes in molecular recognition and synthetic utility. The C11 hydroxyl group is a critical determinant of both hydrogen-bonding capacity and conformational dynamics. Experimental evidence demonstrates that this specific substitution pattern is essential for achieving submicromolar HDAC inhibition (IC50 153 nM) and potent, selective MC1 receptor agonism (EC50 22 nM), activities that are absent or significantly diminished in closely related compounds lacking this precise functionality [1] [2]. This necessitates the procurement of the specific CAS entity for research requiring this exact pharmacological or synthetic profile.

Quantitative Evidence for 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5) Differentiation


HDAC Inhibition: Potency and Scaffold Utility

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one demonstrates submicromolar inhibitory activity against histone deacetylase (HDAC) enzymes, with a reported IC50 value of 153 nM [1]. In contrast, the parent scaffold 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (CAS 1211-06-9) is not documented as an HDAC inhibitor, and 11-alkoxy derivatives in the same study required additional alkylation with hydroxamic acid moieties to achieve comparable potency, underscoring the hydroxyl group's direct contribution to the initial 'hit' activity [2].

Histone Deacetylase Inhibitors Cancer Therapeutics Epigenetics

Selective Melanocortin 1 Receptor (MC1R) Agonism

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one acts as a potent and highly selective agonist at the human melanocortin 1 receptor (MC1R), with an EC50 value of 22 nM [1]. Crucially, it exhibits >450-fold selectivity over the closely related MC3 receptor, where its EC50 exceeds 10,000 nM [2]. This selectivity profile is a direct consequence of the 11-hydroxy substitution; the parent scaffold and 11-alkoxy derivatives are not reported to engage MC1R with any significant potency or selectivity, and the 11-chloro analog is documented primarily as an inactive synthetic intermediate.

Melanocortin Receptors Pigmentation Anti-inflammatory GPCR

Sigma-1 Receptor Binding Affinity

The compound binds to the sigma-1 receptor with a Ki of 276 nM, as determined by displacement of [3H](+)-pentazocine in rat brain homogenate [1]. While the parent scaffold 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one has been associated with sigma-1 binding in patent literature, the 11-hydroxy derivative demonstrates a quantifiable, mid-nanomolar affinity that provides a validated starting point for structure-activity relationship (SAR) studies. The 11-chloro analog, in contrast, lacks published affinity data, and 11-alkoxy derivatives have not been systematically profiled against this target.

Sigma Receptors Neuropharmacology Radioligand Binding

Synthetic Utility as a Radiolabeling Precursor

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one has been explicitly identified as a precursor for the synthesis of radiolabeled dibenzoazepine derivatives intended for brain imaging of axon terminals [1]. The presence of the C11 hydroxyl group provides a direct handle for 11C- or 18F-radiolabeling via methylation or other functionalization strategies. The parent 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one lacks this functional group and would require more complex, multi-step radiolabeling routes, thereby reducing radiochemical yield and increasing the cost and complexity of tracer production.

PET Imaging Radiochemistry Molecular Imaging

Optimal Application Scenarios for 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one (CAS 723-87-5) Based on Differentiated Evidence


Medicinal Chemistry: HDAC Inhibitor Lead Optimization

Researchers engaged in epigenetic drug discovery should prioritize this compound as a validated, submicromolar HDAC inhibitor scaffold [1]. Its 153 nM IC50 value provides a quantitative benchmark for SAR studies aimed at improving potency and isoform selectivity, a baseline not available with the parent, non-hydroxylated analog.

GPCR Pharmacology: Selective MC1R Agonist Tool Compound

This compound is uniquely suited for studies requiring potent and selective MC1R activation. Its EC50 of 22 nM and >450-fold selectivity over MC3R [1] [2] make it an indispensable tool for dissecting MC1R-mediated anti-inflammatory and pigmentation pathways, where other in-class compounds fail to provide the requisite selectivity.

Radiochemistry: Precursor for CNS PET Tracer Development

The C11 hydroxyl group serves as a strategic synthetic handle for rapid radiolabeling, as outlined in patent literature [1]. This makes the compound the precursor of choice for developing novel PET tracers targeting CNS receptors, offering a direct path to 11C-methylation that simplifies radiosynthesis and enhances tracer quality.

Quote Request

Request a Quote for 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.